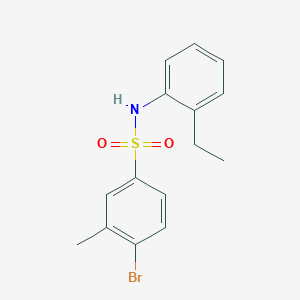

4-bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2S/c1-3-12-6-4-5-7-15(12)17-20(18,19)13-8-9-14(16)11(2)10-13/h4-10,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIZHCVBNLEEES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, 3-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Bromination: The amine group is brominated to introduce the bromine atom at the desired position.

Substitution: Finally, the ethylphenyl group is introduced through a substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to efficiently introduce the bromine and ethylphenyl groups under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Recent studies have indicated that derivatives like 4-bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. This makes them promising candidates for the development of new antibiotics.

Anticancer Research

Research has suggested that sulfonamide derivatives can inhibit certain enzymes involved in cancer cell proliferation. The compound has shown potential in inhibiting the growth of tumor cells in vitro, indicating its possible utility in cancer treatment protocols. Studies involving structure-activity relationship (SAR) analyses have highlighted the importance of the bromine substituent in enhancing anticancer efficacy.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, its action as an inhibitor of carbonic anhydrase has been documented, which may have implications in treating conditions like glaucoma and epilepsy.

Material Science

In material science, sulfonamide derivatives are being explored for their role in synthesizing advanced materials with unique properties. The compound can be used as a building block for creating polymers or nanomaterials with tailored functionalities.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 8 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 50 | 30 |

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and ethylphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

- 4-bromo-N-(2-ethylphenyl)-3-methoxybenzenesulfonamide

- 4-bromo-N-(2-ethylphenyl)-3-methyl-2-thiophenecarboxamide

Uniqueness

4-bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .

Biological Activity

4-Bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a sulfonamide functional group, is under investigation for its pharmacological properties, including antibacterial, antifungal, and anticancer activities.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H16BrN1O2S1

- Molecular Weight : 353.26 g/mol

- IUPAC Name : this compound

The biological activity of sulfonamides typically involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. Inhibition of this enzyme disrupts bacterial growth and replication. Additionally, some studies suggest that derivatives like this compound may also interact with other molecular targets, potentially modulating various signaling pathways involved in cell proliferation and apoptosis.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. Studies have shown that this compound demonstrates effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound's activity can be quantified using Minimum Inhibitory Concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity against various fungal strains. The results from antifungal susceptibility tests indicate its potential use in treating fungal infections.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. Preliminary data suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) have demonstrated dose-dependent cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The findings indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL for Staphylococcus aureus .

- Antifungal Activity Assessment : Another investigation focused on the antifungal properties of this compound against Candida albicans. The study found that it effectively inhibited fungal growth at an MIC of 16 µg/mL, suggesting its potential as a therapeutic agent against opportunistic fungal infections .

- Anticancer Research : In a recent publication, researchers explored the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to significant apoptosis in MCF-7 cells, with an IC50 value observed at 10 µM .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves evaluating reaction conditions (solvent, temperature, catalysts). For example, microwave-assisted coupling reactions (e.g., Ullmann or Buchwald-Hartwig) can enhance efficiency. In a reported protocol, 4-bromo-N-(2-ethylphenyl)benzenesulfonamide was synthesized via a copper-catalyzed coupling with pyridazin-3(2H)-one under microwave heating (140°C, 14 hours) in DMF, achieving moderate yields. Purification via gradient chromatography (DCM/EtOAc) improved purity . Key parameters include stoichiometry of reactants, catalyst loading (e.g., CuCl/quinolin-8-ol), and inert atmosphere.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, the ethylphenyl group’s protons resonate as a triplet (δ ~0.98 ppm, J = 8 Hz), while aromatic protons show splitting patterns indicative of para-substitution on the sulfonamide ring .

- Mass Spectrometry : High-resolution MS (e.g., ESI) validates molecular weight ([M+H]+ = 356.1 observed vs. 356.3 calculated) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., O2–S1–N1 = 103.19°) and torsional conformations, critical for structure validation .

Q. How does the bromine substituent influence the reactivity of this sulfonamide in cross-coupling reactions?

- Methodological Answer : The bromine atom at the para position activates the benzene ring for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) suggest bromine’s electron-withdrawing effect lowers the LUMO energy, facilitating attack at the sulfonamide-adjacent position. Experimental protocols often use Pd or Cu catalysts for functionalization .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactivity) may arise from assay conditions or stereoelectronic effects. Systematic approaches include:

- SAR Studies : Compare analogs (e.g., 4-chloro or 4-fluoro derivatives) to isolate electronic vs. steric contributions .

- Crystallographic Screening : Co-crystallization with target enzymes (e.g., carbonic anhydrase) identifies binding modes and non-covalent interactions (e.g., H-bonding with sulfonamide oxygen) .

- Dose-Response Analysis : Use IC50/EC50 curves to differentiate true activity from assay artifacts .

Q. How can crystallographic fragment screening enhance the design of this compound-based inhibitors?

- Methodological Answer : Fragment-based drug design (FBDD) leverages high-resolution X-ray data to map small-molecule interactions. For example:

- Fragment Libraries : Screen brominated sulfonamides against target proteins (e.g., FAD-dependent oxidoreductases) to identify binding "hotspots" .

- SHELX Software : Refine electron density maps (SHELXL) to resolve fragment orientations and optimize substituent placement .

- Thermal Shift Assays : Validate fragment binding by monitoring protein melting temperature (ΔTm) .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA) to assess blood-brain barrier penetration or metabolic stability. For this compound, TPSA ≈ 75 Ų suggests moderate solubility .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways (e.g., demethylation or sulfonamide cleavage) .

- Docking Studies : AutoDock Vina or Glide model binding affinities to targets like HDACs or kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.